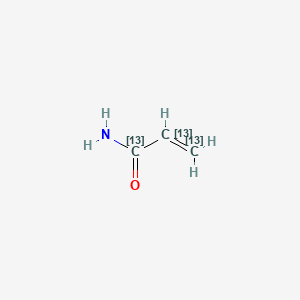

Acrylamide-13C3

Description

Propriétés

IUPAC Name |

(1,2,3-13C3)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745677 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-26-2 | |

| Record name | (~13~C_3_)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The hydration of acrylonitrile-13C3 follows the general reaction:

Copper-based catalysts, particularly cuprous dihydrogen phosphate (), are employed to facilitate this exothermic reaction. Key parameters include:

-

Temperature : 80–100°C

-

Catalyst Concentration : 0.1–1.0 wt% relative to acrylonitrile-13C3

-

Reaction Time : 2–6 hours

The catalyst is often generated in situ by combining metallic copper with phosphoric acid, ensuring high conversion rates (>90%).

Isotopic Purity Considerations

To minimize isotopic dilution, acrylonitrile-13C3 must exhibit >99% isotopic enrichment. Side reactions, such as the formation of acrylic acid-13C3, are suppressed by maintaining a pH of 6–7 and avoiding excess water. Post-synthesis, unreacted acrylonitrile-13C3 is removed via vacuum distillation, yielding Acrylamide-13C3 with ≥98% chemical and isotopic purity.

Biosynthetic Routes Using Isotope-Labeled Precursors

While less common, biosynthetic pathways offer insights into acrylamide formation mechanisms and potential labeling strategies.

Maillard Reaction with Labeled Asparagine-13C3

Acrylamide-13C3 can form during the thermal decomposition of asparagine-13C3 in the presence of reducing sugars. This pathway mirrors the natural formation of acrylamide in carbohydrate-rich foods:

Key conditions include:

-

Temperature : 120–180°C

-

Reaction Time : 10–30 minutes

Isotopic labeling occurs exclusively in the acrylamide backbone, as demonstrated by NMR studies. However, this method is less efficient for bulk synthesis due to low yields (<20%) and complex byproduct separation.

Purification and Analytical Validation

Solid-Supported Liquid Extraction (SLE)

Post-synthesis purification employs SLE columns packed with diatomaceous earth to remove matrix interferents. A typical protocol involves:

LC-MS/MS Quantification

Analytical validation uses reversed-phase LC-MS/MS with a -labeled internal standard. Key parameters include:

| Parameter | Value |

|---|---|

| Column | Phenomenex Hydro C18 (50 × 2 mm) |

| Mobile Phase | 0.1% Formic acid in water/methanol |

| Flow Rate | 0.3 mL/min |

| Retention Time | 1.02 min (acrylamide-13C3) |

MRM transitions (e.g., m/z 72 → 55 for acrylamide) confirm isotopic integrity.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary preparation methods:

Catalytic hydration remains the preferred method for high-purity, bulk Acrylamide-13C3, while biosynthetic routes are reserved for mechanistic studies.

Analyse Des Réactions Chimiques

Types of Reactions

Acrylamide-13C3 undergoes various chemical reactions similar to those of regular acrylamide. These include:

Polymerization: Acrylamide-13C3 can polymerize to form polyacrylamide, which is used in various industrial applications.

Hydrolysis: The compound can undergo hydrolysis to form acrylic acid and ammonia.

Addition Reactions: Acrylamide-13C3 can participate in addition reactions with nucleophiles such as thiols and amines.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, heat, or ultraviolet light.

Hydrolysis: Typically carried out in the presence of water and a catalyst such as sulfuric acid.

Addition Reactions: Common reagents include thiols (e.g., 2-mercaptobenzoic acid) and amines under mild conditions.

Major Products Formed

Polyacrylamide: Formed through polymerization.

Acrylic Acid and Ammonia: Formed through hydrolysis.

Thioether and Amide Derivatives: Formed through addition reactions with thiols and amines, respectively.

Applications De Recherche Scientifique

Acrylamide-13C3 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification. Some key applications include:

Food Safety: Used as an internal standard for the quantitative analysis of acrylamide in food samples using techniques such as liquid chromatography-m

Activité Biologique

Acrylamide-13C3 is a stable isotopic variant of acrylamide, a compound that has garnered significant attention due to its potential health effects, particularly as a neurotoxin and carcinogen. This article explores the biological activity of Acrylamide-13C3, focusing on its metabolism, toxicological effects, and implications for human health, supported by various studies and data tables.

Acrylamide is primarily formed during the Maillard reaction when foods rich in carbohydrates are cooked at high temperatures. The reaction occurs between reducing sugars and asparagine, an amino acid prevalent in many foods. Acrylamide-13C3 is utilized in research to trace the metabolic pathways of acrylamide in biological systems due to its distinct isotopic signature.

Metabolism of Acrylamide-13C3

Upon ingestion, acrylamide is metabolized mainly by cytochrome P450 enzymes into glycidamide (GA), a more reactive epoxide form. This metabolic pathway is crucial as GA can form DNA adducts, potentially leading to mutagenic changes. The following table summarizes key metabolites and their pathways:

| Metabolite | Pathway | Biological Effect |

|---|---|---|

| Acrylamide | Directly absorbed; forms GA via cytochrome P450 | Neurotoxicity, potential carcinogenicity |

| Glycidamide | Forms DNA adducts; further metabolized by EPHX1 | Mutagenesis, increased cancer risk |

| Glyceramide | Less reactive; excreted in urine | Deactivation pathway for GA |

Animal Studies

Numerous studies have been conducted to assess the toxicity of acrylamide in animal models. For instance, a study by Friedman et al. (1995) demonstrated that high doses of acrylamide (2.0 mg/kg per day) led to increased mortality rates in male rats over a 104-week period. Female rats exhibited a 35-49% higher mortality rate when exposed to 3.0 mg/kg per day. The findings indicated a significant correlation between acrylamide exposure and tumor formation, particularly fibroadenomas in female rats.

Human Exposure Studies

Human studies on the effects of acrylamide have produced mixed results. A review highlighted that while animal studies show clear carcinogenic effects, human epidemiological studies have been inconclusive due to variability in dietary exposure and individual metabolism differences (Graff et al., 2018). Biomarkers such as hemoglobin adducts have been used to assess exposure levels in humans.

Case Studies

- Dietary Exposure Analysis : A study conducted in Spain found that homemade chips had the highest concentrations of acrylamide (up to 684 μg/kg), emphasizing the importance of cooking methods on acrylamide levels in food products .

- Proteomic Studies : Research by Feng & Lu (2011) utilized LC-MS/MS to identify proteins that bind to acrylamide and glycidamide in human plasma. The study found significant alkylation at lysine residues, implicating these proteins in acrylamide metabolism and potential health impacts.

Health Implications

- Carcinogenic Effects : Increased risk of various cancers due to DNA adduct formation.

- Neurotoxicity : Evidence suggests that high levels of acrylamide can lead to neurological damage, particularly affecting motor functions.

- Reproductive Toxicity : Studies indicate possible links between acrylamide exposure and male infertility due to sperm protamine inhibition.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Isotopic Comparison of Acrylamide Derivatives

| Compound | Isotopic Substitution | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Acrylamide | None | $ C3H5NO $ | 72.07 | 79-06-1 |

| Acrylamide-1-13C | 1 Carbon-13 atom | $ ^{13}CC2H5NO $ | 73.07 | 287399-24-0 |

| Acrylamide-13C3 | 3 Carbon-13 atoms | $ ^{13}C3H5NO $ | 77.07 | 287399-26-2 |

| Acrylamide-d3 | 3 Deuterium atoms | $ C3D3H_2NO $ | 75.10 | 122775-19-3 |

| Acrylamide-d5 | 5 Deuterium atoms | $ C3D5NO $ | 77.12 | 108152-65-4 |

| Acrylamide-13C3,2,3,3-d3 | 3 Carbon-13 + 3 Deuterium | $ ^{13}C3D3H_2NO $ | 80.09 | 2319788-93-5 |

Key differences include:

- Mass Spectrometry: Acrylamide-13C3 exhibits a +3 Da mass shift compared to non-labeled acrylamide, enabling unambiguous identification via transitions like $ m/z \, 75 > 58 $ (vs. $ m/z \, 72 > 55 $ for unlabeled acrylamide) . Deuterated analogs (e.g., Acrylamide-d3) introduce larger mass shifts (+3–5 Da), useful in specialized applications requiring higher mass resolution .

- Synthesis and Purity : Acrylamide-13C3 is synthesized with 99 atom % $ ^{13}C $ purity, ensuring minimal interference in isotopic tracing . In contrast, deuterated variants (e.g., Acrylamide-d3) may exhibit isotopic exchange issues in protic solvents, affecting stability .

Analytical Performance

Table 2: Analytical Parameters of Acrylamide Derivatives in LC-MS/MS

- Acrylamide-13C3 outperforms non-labeled acrylamide in sensitivity due to its role as an internal standard, which corrects for signal suppression/enhancement during ionization .

- Deuterated analogs (e.g., Acrylamide-d3) are less commonly used in food analysis but find niche applications in metabolomics where deuterium’s kinetic isotope effects are relevant .

Q & A

Q. Experimental design steps :

Matrix selection : Define matrices (e.g., serum, tissue homogenates) and validate extraction protocols (e.g., solid-phase extraction) to minimize interference .

Spike-and-recovery tests : Add known quantities of Acrylamide-13C3 to assess extraction efficiency and matrix effects .

Cross-validation : Compare results with alternative methods (e.g., GC-MS) to ensure consistency .

Data normalization : Use the internal standard’s signal to correct for batch-to-batch variability .

Advanced: How to resolve contradictions between isotopic labeling data and non-labeled methods in acrylamide detection?

Contradictions often arise from matrix interference or ion suppression effects in non-labeled methods. Mitigation strategies include:

- Parallel analysis : Run Acrylamide-13C3-spiked samples alongside unlabeled acrylamide samples to identify discrepancies in recovery rates .

- Method optimization : Adjust chromatographic conditions (e.g., column temperature, mobile phase gradient) to separate co-eluting compounds .

- Statistical reconciliation : Apply multivariate analysis (e.g., ANOVA) to evaluate systematic errors between methods .

Advanced: How to conduct a scoping review of Acrylamide-13C3 applications in toxicology and metabolomics?

Follow Arksey & O’Malley’s framework :

Research question formulation : Focus on gaps (e.g., "How does Acrylamide-13C3 improve tracer studies in neurotoxicology?").

Literature search : Use databases like PubMed and Scopus with keywords: "Acrylamide-13C3," "isotopic tracing," "toxicokinetics."

Data extraction : Tabulate findings (e.g., metabolic pathways identified using 13C labeling) and note methodological inconsistencies .

Consultation : Engage with analytical chemists and toxicologists to validate emerging trends .

Basic: What protocols ensure reproducibility when using Acrylamide-13C3 in electrophoretic applications?

- Gel preparation : Use pre-mixed Acrylamide-13C3 solutions (e.g., 40% w/v in water) to maintain consistency in polyacrylamide gel electrophoresis (PAGE) .

- Documentation : Record batch numbers, storage conditions (−20°C), and expiration dates to prevent degradation .

- Replication checks : Include a reference sample in every experimental batch to verify migration patterns .

Advanced: How to integrate Acrylamide-13C3 into collaborative studies on acrylamide mitigation strategies?

- Stakeholder alignment : Align objectives with regulatory guidelines (e.g., EFSA) and industry partners to prioritize research goals .

- Risk-benefit analysis : Evaluate mitigation strategies (e.g., enzymatic reduction) using isotopic tracing to monitor unintended byproducts .

- Data sharing : Use standardized formats (e.g., .mzML for MS data) and cite primary sources to ensure transparency .

Tables for Methodological Reference

| Parameter | HPLC-MS/MS | GC-MS |

|---|---|---|

| LOD (μg/mL) | 0.1 | 1.0 |

| Recovery in Food Matrix | 92–108% | 75–90% |

| Isotope Use | Internal standard (13C3) | Derivatization required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.